![molecular formula C16H29NO5 B13496029 tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate is a chemical compound known for its use in organic synthesis, particularly in the protection of amine groups. It is a derivative of carbamic acid and is often used in the synthesis of various organic molecules due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acid chloride or anhydride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid or acetic acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), primary amines (RNH₂), and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols .
科学研究应用
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate is widely used in scientific research due to its versatility:
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate involves the formation of stable carbamate bonds. These bonds protect amine groups from unwanted reactions during synthesis. The compound can be selectively deprotected under acidic conditions, releasing the free amine group for further reactions .
相似化合物的比较
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[(tert-butoxy)carbonyl]carbamate
- tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate
Uniqueness
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate is unique due to its specific structure, which provides stability and reactivity in organic synthesis. Its ability to protect amine groups and be selectively deprotected makes it valuable in multi-step synthesis processes .
属性
分子式 |
C16H29NO5 |
|---|---|
分子量 |
315.40 g/mol |
IUPAC 名称 |
tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H29NO5/c1-11(2)12(9-10-18)17(13(19)21-15(3,4)5)14(20)22-16(6,7)8/h10-12H,9H2,1-8H3/t12-/m1/s1 |
InChI 键 |
OKCLXORZKHYOOR-GFCCVEGCSA-N |
手性 SMILES |
CC(C)[C@@H](CC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(CC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


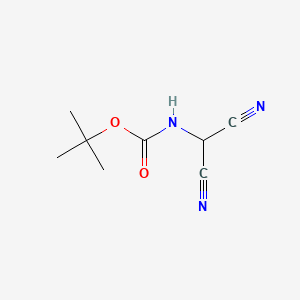
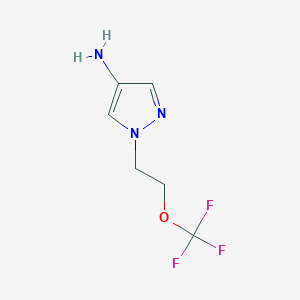
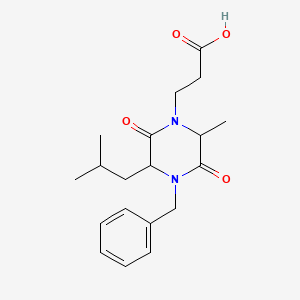


![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
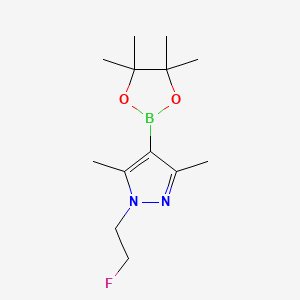
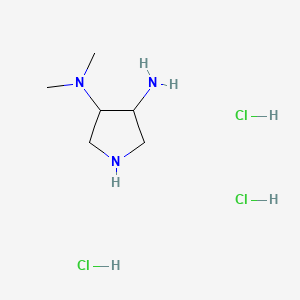
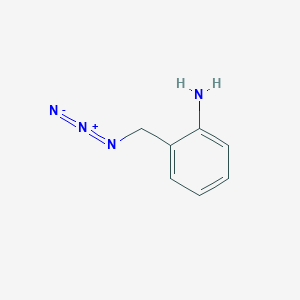
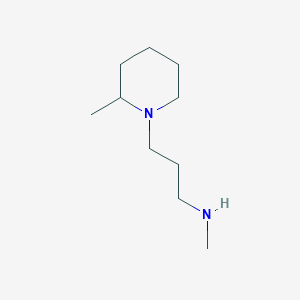
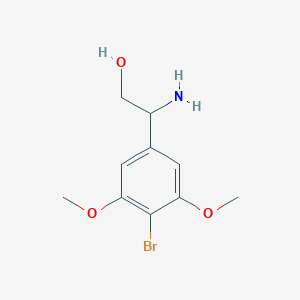

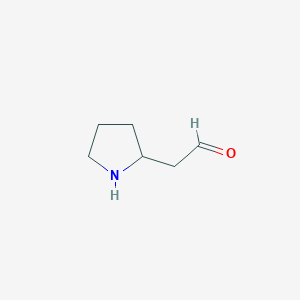
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
